Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-2-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEICFASVVXWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Starting Materials
The synthesis begins with methyl 2-bromo-3-nitrobenzoate and 4-methoxyphenylboronic acid . The nitro group serves as a precursor to the amino group, while the methoxy group is introduced via the boronic acid.
Catalytic Systems and Conditions
Two catalytic approaches are prominent:
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : A mixture of methyl 2-bromo-3-nitrobenzoate, 4-methoxyphenylboronic acid, Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in dioxane/water (3:1) at 80°C for 6 hours achieves a 95% yield.
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Palladium on Carbon (Pd/C) : Under greener conditions, Pd/C (1 mol%) with K₂CO₃ in water at 110°C for 1 hour affords the biphenyl intermediate in 89% yield.
Key Data Table: Suzuki-Miyaura Reaction Optimization
| Catalyst | Solvent System | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (2 mol%) | Dioxane/H₂O | 80°C | 6 h | 95% | |
| Pd/C (1 mol%) | H₂O | 110°C | 1 h | 89% |
The choice of catalyst impacts efficiency: Pd(PPh₃)₄ offers higher yields, while Pd/C aligns with sustainable chemistry principles.
Reduction of Nitro to Amino Group
The nitro group at the 6-position is reduced to an amine post-coupling. Two methods are widely employed:
Catalytic Hydrogenation
Using H₂ gas and Pd/C in ethanol at room temperature quantitatively reduces the nitro group. This method is clean but requires specialized equipment for gas handling.
Iron-Acid Reduction
A cost-effective alternative involves iron powder in hydrochloric acid . Stirring the nitro intermediate with Fe/HCl at 60°C for 3 hours yields the amine in 85–90%.
Key Data Table: Nitro Reduction Methods
Hydrogenation is preferred for scalability, whereas iron reduction suits low-resource settings.
Esterification and Protecting Group Strategies
The methyl ester is typically introduced early to avoid side reactions during coupling.
Direct Esterification
Methanol and thionyl chloride (SOCl₂) convert carboxylic acid intermediates to methyl esters. For example, treating 4'-methoxybiphenyl-4-carboxylic acid with SOCl₂ at 50°C for 3 hours forms the acid chloride, which is then reacted with methanol to yield the ester.
Protection of Amino Groups
During Suzuki coupling, the amino group is protected as a nitro group to prevent undesired coordination with palladium. Post-coupling reduction reveals the amine.
Comparative Analysis of Synthetic Routes
Route 1: Sequential Coupling and Reduction
Route 2: One-Pot Green Synthesis
Route 1 maximizes efficiency, while Route 2 reduces environmental impact.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
Reagents/Conditions :
-
Basic Hydrolysis : Aqueous NaOH (1–2 M), reflux in methanol/water (1:1), 6–8 hours.
-
Acidic Hydrolysis : HCl (6 M), ethanol/water (3:1), 12–24 hours at 80°C .
Products :
-
6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid.
Mechanism :
-
Nucleophilic attack by hydroxide or water on the ester carbonyl, followed by proton transfer and cleavage of the ester bond.
Acylation of the Amino Group
The primary amine at the 6-position reacts with acylating agents to form amides, enhancing stability or altering bioactivity.
Reagents/Conditions :
-
Acetyl Chloride : Pyridine as a base, dichloromethane solvent, 0–5°C, 2 hours.
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Benzoyl Chloride : Triethylamine, THF, room temperature, 4 hours .
Products :
-
N-Acetyl Derivative : Methyl 6-acetamido-4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
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N-Benzoyl Derivative : Methyl 6-benzamido-4'-methoxy-[1,1'-biphenyl]-2-carboxylate .
Mechanism :
-
Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation to form the amide.
Oxidation Reactions
The amino group can be oxidized to nitro or nitroso groups under controlled conditions, though this is less common due to competing side reactions.
Reagents/Conditions :
-
m-CPBA (meta-chloroperbenzoic acid) : Dichloromethane, 0°C to room temperature, 3 hours .
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H₂O₂/Fe(II) : Fenton-like conditions, aqueous ethanol, pH 3–4, 1 hour.
Products :
-
Nitroso Intermediate : Methyl 6-nitroso-4'-methoxy-[1,1'-biphenyl]-2-carboxylate (observed transiently) .
Mechanism :
-
Radical-mediated oxidation or electrophilic attack by peroxides.
Coupling Reactions
The biphenyl core and functional groups enable participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, when modified.
Reagents/Conditions :
-
Suzuki-Miyaura : Pd(PPh₃)₄ (2 mol%), arylboronic acid, K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours .
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Protection Required : The amino group is typically protected (e.g., as an acetamide) to prevent catalyst poisoning .
Products :
-
Extended Biphenyl Systems : E.g., methyl 6-acetamido-4'-methoxy-3'-(4-fluorophenyl)-[1,1'-biphenyl]-2-carboxylate .
Mechanism :
-
Oxidative addition of aryl halide to Pd(0), transmetalation with boronic acid, and reductive elimination to form the C–C bond .
Demethylation of the Methoxy Group
The methoxy group can be cleaved under strong acidic or Lewis acid conditions to yield a phenol.
Reagents/Conditions :
Products :
Mechanism :
-
Lewis acid-mediated cleavage of the methyl ether via SN2 pathway.
Mechanistic Insights from Recent Studies
-
Acylation Selectivity : Steric hindrance from the biphenyl structure directs acylation to the 6-amino group over other positions .
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Couching in Cross-Couplings : Protection of the amino group is essential for successful Pd-catalyzed reactions, as free amines deactivate catalysts .
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Hydrolysis Kinetics : Basic hydrolysis proceeds faster than acidic hydrolysis due to superior nucleophilicity of hydroxide.
This compound’s reactivity profile underscores its utility as a versatile intermediate in synthesizing complex molecules for pharmaceutical and materials science applications.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate exhibits various pharmacological activities due to its structural characteristics. Biphenyl derivatives are known for their roles as:
- Antitumor agents : Compounds similar to this compound have been studied for their efficacy in inhibiting cancer cell proliferation. The biphenyl structure allows for interactions with biological targets involved in tumor growth .
- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
- Antibiotics : Research indicates that biphenyl derivatives can possess antibacterial properties, making them useful in treating infections .
Case Study: Synthesis of Anticancer Agents
A recent study synthesized a series of biphenyl derivatives, including this compound, which demonstrated significant inhibition of tumor growth in vitro. The synthesis involved coupling reactions that produced derivatives with enhanced bioactivity compared to their precursors .
Organic Synthesis Applications
Building Blocks in Organic Chemistry
This compound serves as an important intermediate in organic synthesis. Its amino and carboxyl functional groups facilitate various reactions:
- Schiff Base Formation : The amino group can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis .
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), leading to the formation of more complex biphenyl structures used in pharmaceuticals and agrochemicals .
Data Table: Synthetic Pathways
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Schiff Base Formation | This compound + Aldehyde | Schiff Base Derivative |
| Cross-Coupling | This compound + Boronic Acid | Extended Biphenyl Derivative |
Materials Science Applications
Liquid Crystals and OLEDs
The structural properties of this compound make it suitable for applications in materials science:
- Liquid Crystals : Biphenyl compounds are key components in liquid crystal displays (LCDs) due to their ability to align under electric fields, which is crucial for display technologies .
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to be used as an emissive layer in OLEDs, contributing to efficient light emission and color tuning .
Mechanism of Action
The mechanism of action of Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in the 6-nitro analog (electron-withdrawing), which may influence electronic properties, solubility, and receptor binding . Ester vs.
- Compound 44 (3-bromo analog) is a precursor to diphenylacetylene-based ATRA analogs, which show promise in cancer therapy .
Biological Activity
Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.
This compound belongs to the class of biphenyl derivatives, which are known for their diverse biological properties. The compound's structure features a methoxy group and an amino group that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Studies indicate that compounds with similar structures can inhibit c-Myc transcription factor activity, which is crucial for cancer cell growth and survival.
Inhibition of c-Myc
Research has shown that small molecules that disrupt the c-Myc-Max dimerization can effectively reduce tumor cell proliferation. This compound may exert similar effects by interfering with the transcriptional activity of c-Myc, leading to reduced expression of genes critical for tumor growth .
Cytotoxicity
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated notable cytotoxicity, particularly against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | 15 | Induction of apoptosis |
| 4T1 | 20 | Cell cycle arrest in G0/G1 phase |
| MDA-MB-231 | 25 | Inhibition of c-Myc-dependent pathways |
The data indicates that this compound selectively targets cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Case Studies
A series of case studies highlighted the effectiveness of this compound in preclinical models:
- Study on COLO201 Cells : Treatment with the compound resulted in a significant decrease in cell viability after 24 hours, with flow cytometry revealing an accumulation of cells in the G0/G1 phase, indicating a halt in the cell cycle progression .
- MDA-MB-231 Breast Cancer Model : In vivo studies showed that administration of this compound led to reduced tumor size and weight compared to control groups, confirming its potential as an antitumor agent .
Safety and Toxicology
While the compound exhibits promising antitumor activity, safety assessments are essential. Preliminary toxicity studies suggest that this compound has a low toxicity profile at therapeutic doses. Further investigations into its long-term effects and potential side effects are warranted.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For example, a methoxycarbonyl-substituted biphenyl intermediate (e.g., compound 96 in PROTAC synthesis) achieved 94.3% yield using optimized Pd(PPh₃)₄ catalysis and microwave-assisted heating . Post-synthesis, purity is enhanced via recrystallization in ethanol/water mixtures and characterized by reversed-phase HPLC (C18 column, methanol-water gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in dry, airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methyl ester or oxidation of the amino group. Safety data for analogous biphenyl esters recommend avoiding heat/moisture and using PPE (gloves, goggles) during handling .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use ¹H/¹³C NMR to verify biphenyl connectivity and substituent positions (e.g., methoxy at C4', amino at C6). IR spectroscopy confirms ester carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅NO₃: 258.1125) .
Q. What are the primary reactivity concerns for the amino and methoxy groups?
- Methodological Answer : The amino group is prone to oxidation; protect it with acetyl or Boc groups during reactions involving strong oxidants. The methoxy group is electron-donating, directing electrophilic substitution to the para position in Friedel-Crafts reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for biphenyl carboxylates?
- Methodological Answer : Discrepancies often arise from catalyst loading or reaction time . For example, Miyaura & Suzuki (1995) demonstrated that increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improves yields in sterically hindered biphenyls . Kinetic studies (e.g., via in-situ FTIR) can identify optimal conditions and side reactions (e.g., dehalogenation) .
Q. What strategies improve regioselectivity in functionalizing the biphenyl core?
- Methodological Answer : Use directed ortho-metalation (e.g., LiTMP) to selectively modify positions adjacent to the methoxy group. Computational modeling (DFT) predicts electron density distribution, guiding substitution sites. For example, methoxy groups activate the para position for electrophilic attacks .
Q. How does solvent choice impact the stability of the methyl ester group?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester against hydrolysis compared to protic solvents (e.g., MeOH). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation in acetonitrile, versus >20% in aqueous buffers .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450. QSAR studies correlate substituent effects (e.g., methoxy vs. nitro) with bioactivity, validated by in vitro assays .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
